Technical Whitepaper: 2-Amino-N-(2-bromophenyl)benzamide
Technical Whitepaper: 2-Amino-N-(2-bromophenyl)benzamide
This technical guide provides an in-depth analysis of 2-Amino-N-(2-bromophenyl)benzamide , a critical "gateway scaffold" in the synthesis of bioactive quinazolinone alkaloids such as Luotonin A and Vasicinone.
CAS Number: 34489-85-5 Synonyms: 2'-Bromo-2-aminobenzanilide; N-(2-Bromophenyl)anthranilamide. Role: Pre-organized Acyclic Scaffold for Intramolecular C-N Coupling.
Executive Summary & Chemical Identity
2-Amino-N-(2-bromophenyl)benzamide (CAS 34489-85-5) represents a privileged structural motif in medicinal chemistry.[1] It serves as a pre-functionalized acyclic precursor that undergoes facile intramolecular cyclization to generate the tricyclic quinazolinone core. This transformation is pivotal in the total synthesis of camptothecin-like topoisomerase I inhibitors.
Physicochemical Profile
| Property | Specification |
| CAS Number | 34489-85-5 |
| Molecular Formula | C₁₃H₁₁BrN₂O |
| Molecular Weight | 291.15 g/mol |
| Appearance | Off-white to pale beige crystalline solid |
| Melting Point | 165–168 °C |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in Water.[2][3] |
| Key Moiety | Ortho-positioned amine and bromide facilitate metal-catalyzed "stapling." |
Strategic Synthesis: The "Green" Isatoic Route
While acid chloride routes (using 2-nitrobenzoyl chloride) are common, they generate corrosive byproducts. The preferred industrial and laboratory method utilizes Isatoic Anhydride , offering a higher atom economy and avoiding the need for external bases or acid scavengers.
Reaction Logic
The nucleophilic attack of 2-bromoaniline on the carbonyl of isatoic anhydride triggers ring opening and decarboxylation. This is a self-driving reaction where CO₂ evolution drives the equilibrium forward.
Experimental Protocol
Objective: Synthesis of 2-Amino-N-(2-bromophenyl)benzamide on a 10 mmol scale.
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Reagents:
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Isatoic Anhydride (1.63 g, 10 mmol)
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2-Bromoaniline (1.72 g, 10 mmol)
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Solvent: Ethanol (20 mL) or Water (suspension method).
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Procedure:
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Step 1: Charge a 50 mL round-bottom flask with Isatoic Anhydride and 2-Bromoaniline.
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Step 2: Add Ethanol (20 mL) and a magnetic stir bar.
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Step 3: Heat to reflux (80 °C) for 4–6 hours. Observation: Evolution of CO₂ gas bubbles indicates reaction progress.
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Step 4: Monitor via TLC (30% EtOAc/Hexane). The starting anhydride spot should disappear.
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Step 5: Cool to room temperature. The product often crystallizes directly from the reaction mixture.
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Step 6: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
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Yield: Typically 85–92%.
Synthesis Workflow Diagram
Figure 1: Decarboxylative amidation pathway utilizing Isatoic Anhydride.
Downstream Application: Intramolecular Cyclization
The primary utility of CAS 34489-85-5 is its conversion into the Quinazolinone scaffold (e.g., Luotonin A analogues) via an intramolecular Ullmann-type C-N coupling.
Mechanism: Copper-Catalyzed "Stapling"
The reaction utilizes a Cu(I) source to insert into the C-Br bond (Oxidative Addition), followed by coordination of the amide nitrogen and Reductive Elimination to form the C-N bond, closing the central ring.
Validated Protocol (Ullmann-Type)
Reference: Ma, D., et al. (2008)
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Reagents:
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Substrate: 2-Amino-N-(2-bromophenyl)benzamide (1.0 equiv)
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Catalyst: CuI (10 mol%)
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Ligand: L-Proline (20 mol%) or DMEDA.
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Base: K₂CO₃ (2.0 equiv)
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Solvent: DMSO or DMF.
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Procedure:
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Combine substrate, CuI, L-Proline, and K₂CO₃ in a sealed tube under Argon.
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Add DMSO and heat to 80–110 °C for 12–24 hours.
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Workup: Dilute with water, extract with EtOAc. The cyclized product (Quinazolinone derivative) is often less polar.
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Outcome: Formation of the tetracyclic or tricyclic quinazolinone core.
Catalytic Cycle Visualization
Figure 2: Copper-catalyzed intramolecular amidation cycle transforming the acyclic precursor into the heterocycle.
Safety & Handling
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Hazard Class: Irritant (Skin/Eye/Respiratory).
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Handling: The presence of the aniline moiety suggests potential toxicity; handle in a fume hood.
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Storage: Store at room temperature, protected from light. The bromo-substituent is stable, but the free amine can oxidize over prolonged exposure to air (turning brown).
References
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PubChem. (2025).[2][3] 2-Amino-N-(2-bromophenyl)benzamide (CAS 34489-85-5).[1][4][5][6] National Library of Medicine. Link
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Ma, D., et al. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link
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Toyota, M., et al. (2002). Total Synthesis of Luotonin A by Intramolecular Hetero Diels-Alder Reaction. Heterocycles. Link
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Wang, Z., et al. (2023). Design and synthesis of luotonin A-derived topoisomerase targeting scaffold. Bioorganic Chemistry. Link
Sources
- 1. Page loading... [guidechem.com]
- 2. 2-Amino-N-phenylbenzamide | C13H12N2O | CID 78142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 34489-85-5 Cas No. | 2-Amino-N-(2-bromophenyl)benzamide | Apollo [store.apolloscientific.co.uk]
- 6. 2-Amino-N-(2-bromophenyl)benzamide|CAS 34489-85-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]
